molecular formula C17H20N2O5 B13777080 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester

4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester

Cat. No.: B13777080
M. Wt: 332.4 g/mol
InChI Key: XIOXMLJSEULUBM-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of benzoic acid featuring a 3,5-dimethoxy-substituted aromatic core. At the 4-position of the benzoate ring, a phenoxy group is attached, which itself is substituted with 2-amino and 3-(methylamino) groups.

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoate

InChI

InChI=1S/C17H20N2O5/c1-19-11-6-5-7-12(15(11)18)24-16-13(21-2)8-10(17(20)23-4)9-14(16)22-3/h5-9,19H,18H2,1-4H3

InChI Key

XIOXMLJSEULUBM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC2=C(C=C(C=C2OC)C(=O)OC)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester typically involves the following key steps:

  • Preparation of the substituted benzoic acid methyl ester core, specifically 3,5-dimethoxybenzoic acid methyl ester derivatives.
  • Introduction of the phenoxy linkage via nucleophilic aromatic substitution or coupling reactions.
  • Functionalization of the aromatic amine groups, including methylation of amino substituents.
  • Purification and isolation of the final ester compound.

Synthesis of 3,5-Dimethoxybenzoic Acid Methyl Ester Derivatives

A foundational intermediate in the synthesis is methyl 4-(dimethylamino)-3,5-dimethoxybenzoate , which can be prepared by methylation of 4-amino-3,5-dimethoxybenzoic acid followed by esterification. According to the patent US4908470A, a practical process involves:

  • Bromination of p-aminobenzoic acid to 4-amino-3,5-dibromobenzoic acid.
  • Conversion of the dibromo compound to 4-amino-3,5-dimethoxybenzoic acid by reaction with alkali methylate (e.g., sodium methylate in methanol) in the presence of copper(I) oxide catalyst and solvents such as dimethylformamide or dimethylacetamide.
  • Methylation of the 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate in the presence of a base (e.g., potassium carbonate) using a lower aliphatic or cycloaliphatic ketone solvent (e.g., acetone or ethyl methyl ketone) at 50–70°C to yield the methyl ester derivative.

Table 1: Key Reaction Conditions for Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate Synthesis

Step Reagents & Catalysts Solvent(s) Temperature (°C) Notes
Bromination p-Aminobenzoic acid, bromine Not specified Ambient Produces 4-amino-3,5-dibromobenzoic acid
Methoxylation Sodium methylate, Cu2O catalyst Dimethylformamide or dimethylacetamide (10-20x molar excess) Boiling point of solvent N-formyl or N-acetyl intermediates cleaved in basic work-up
Methylation Dimethyl sulfate, potassium carbonate base Acetone or ethyl methyl ketone 50–70 Stoichiometric dimethyl sulfate used

Formation of the Phenoxy Linkage

The phenoxy group in 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester is introduced by nucleophilic aromatic substitution or coupling reactions between a suitably substituted phenol derivative and the benzoic acid ester intermediate.

While detailed protocols specific to this exact compound are scarce in open literature, related aromatic ether formations typically proceed via:

  • Reaction of a 2-amino-3-(methylamino)phenol or its protected derivative with the methyl 3,5-dimethoxybenzoate under basic conditions to form the phenoxy linkage.
  • Use of catalysts or coupling agents such as copper salts or palladium complexes to facilitate the ether bond formation.

Amino Group Methylation

The methylamino substituent on the phenoxy ring is introduced by methylation of the amino group. This can be achieved by:

  • Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • Direct methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Purification and Characterization

The final compound is generally purified by:

  • Filtration or extraction after acid-base work-up.
  • Chromatographic techniques such as column chromatography or recrystallization.

Characterization data typically include:

  • NMR spectroscopy (e.g., ^1H NMR showing characteristic aromatic and methoxy signals).
  • Mass spectrometry.
  • Melting point determination.

Research Discoveries and Supporting Data

Yield and Reaction Efficiency

  • The methylation step of 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate in ketone solvents yields high purity methyl esters with yields often exceeding 85–90%.
  • Hydrogenation of related amino esters over palladium on activated carbon under mild conditions (e.g., 25°C, 15 psi H2) can achieve yields around 97% for reduction steps involving amino groups.

Reaction Mechanism Insights

  • The use of dimethylformamide or dimethylacetamide in large excess acts as an acylating agent, temporarily forming N-formyl or N-acetyl intermediates that are cleaved during basic work-up, improving overall reaction selectivity and yield.
  • Copper(I) oxide catalysis facilitates the nucleophilic substitution of bromine atoms by methoxy groups, a critical step in preparing the dimethoxybenzoic acid intermediate.

Comparative Solvent Effects

Solvent Type Effect on Methylation Yield Preferred Solvents
Lower aliphatic ketones High yield, good solubility Acetone, ethyl methyl ketone
Cycloaliphatic ketones Moderate to high yield Cyclohexanone
Polar aprotic solvents Not preferred for methylation step Dimethylformamide (used in methoxylation step)

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents & Conditions Yield (%) Reference
1 Bromination of p-aminobenzoic acid Bromine, ambient Not specified
2 Methoxylation of 4-amino-3,5-dibromobenzoic acid Sodium methylate (10x), Cu2O catalyst, DMF/DMAC (10-20x), reflux High (not specified)
3 Methylation of 4-amino-3,5-dimethoxybenzoic acid Dimethyl sulfate, K2CO3, acetone/ethyl methyl ketone, 50-70°C >85
4 Phenoxy linkage formation 2-amino-3-(methylamino)phenol + methyl 3,5-dimethoxybenzoate, base/catalyst Variable Inferred
5 Amino group methylation Formaldehyde + reducing agent or methyl iodide High (up to 97% in related systems)

Chemical Reactions Analysis

Types of Reactions: 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 866082-32-8

This compound features a benzoic acid core substituted with amino and methoxy groups, which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of benzoic acid exhibit anticancer properties. The presence of the amino and methoxy groups in this compound may enhance its efficacy against specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
    • A study demonstrated that similar compounds could disrupt the mitochondrial membrane potential in cancer cells, leading to cell death .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown promise as anti-inflammatory agents. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Neurological Applications :
    • There is emerging evidence suggesting that compounds like 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester may influence neurotransmitter levels and have neuroprotective effects. This could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics. Toxicological assessments have been conducted to evaluate its potential hepatotoxicity and other adverse effects. For instance, studies have focused on liver enzyme alterations as biomarkers for toxicity, providing insights into safe dosage ranges and potential side effects .

Case Studies

  • Case Study on Anticancer Effects :
    • In vitro studies using various cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to controls. The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects :
    • A recent study explored the neuroprotective capabilities of structurally similar compounds in animal models of neurodegeneration, showing promising results in reducing oxidative stress markers and improving cognitive function .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveReduces oxidative stress; improves cognition

Mechanism of Action

The mechanism by which 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related esters from the evidence, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Benzoate Substituents Phenoxy/Benzyloxy Substituents Molecular Formula Molecular Weight Key Properties/Findings
Target Compound 3,5-dimethoxy 2-amino-3-(methylamino)phenoxy C₁₇H₁₉N₂O₅* 341.35* Hypothesized higher solubility in polar solvents due to amino groups
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-(3-nitrobenzyloxy) 3-nitrobenzyloxy C₁₅H₁₃NO₅ 295.27 82% yield via nucleophilic substitution in DMF/K₂CO₃
3,5-Dichloro-4-(benzyloxy)benzoic acid methyl ester 3,5-dichloro, 4-benzyloxy Phenylmethoxy C₁₅H₁₂Cl₂O₃ 311.16 High lipophilicity (Cl substituents); commercial availability (98% purity)
3,5-Dimethoxybenzoic acid methyl ester 3,5-dimethoxy None C₁₀H₁₂O₄ 196.20 Gas-phase spectral data available; foundational structure for derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 3-nitrobenzyloxy group in ’s compound introduces strong electron-withdrawing effects, likely reducing nucleophilicity at the ester carbonyl. Chloro substituents () increase lipophilicity, making the compound more suitable for non-polar applications, whereas methoxy groups (, target) improve solubility in organic solvents like DMSO or ethanol .

Synthetic Accessibility: The target compound’s synthesis could follow methods similar to (nucleophilic aromatic substitution using K₂CO₃/DMF at 70°C) but with a 2-amino-3-(methylamino)phenol precursor instead of 3-nitrobenzyl chloride. However, the steric and electronic challenges of introducing amino groups may require optimized conditions (e.g., protecting groups for amines) .

Potential Applications: While highlights boronic acid derivatives as HDAC inhibitors, the target’s amino groups suggest possible bioactivity in medicinal chemistry (e.g., kinase inhibition or chelation). ’s dichloro derivative exemplifies agrochemical or material science applications due to its stability and halogen-mediated interactions .

Notes

  • Further experimental studies are required.
  • Structural analogs from , and 6 highlight the importance of substituent choice in tuning physicochemical properties for specific applications.

Biological Activity

4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester (commonly referred to as the compound) is a synthetic organic molecule with potential therapeutic applications. Its structure features various functional groups that may contribute to its biological activity, including amino and methoxy groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 866082-32-8

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase (NOS) : Some derivatives of similar compounds have been shown to inhibit NOS, which could lead to reduced levels of nitric oxide (NO) in various physiological processes. This inhibition may have implications for cardiovascular health and inflammatory responses .
  • Reactive Oxygen Species (ROS) Trapping : The compound may also act as a trap for ROS, thereby mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage .
  • Cell Cycle Regulation : Preliminary studies suggest that related compounds can influence cell cycle progression, potentially inducing cell cycle arrest in cancer cells .

Anticancer Properties

Research indicates that compounds structurally related to 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester may possess anticancer properties. For instance:

  • In vitro studies have demonstrated that certain derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Specific analogs have been shown to disrupt protein-protein interactions critical for cancer cell survival, such as c-Myc–Max dimerization .

Anti-inflammatory Effects

The compound's ability to inhibit NOS suggests potential anti-inflammatory applications:

  • In animal models, compounds with similar structures have been effective in reducing inflammation associated with conditions like arthritis and colitis .
  • The ROS trapping capability may further enhance its anti-inflammatory profile by protecting tissues from oxidative damage.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of various methoxy-substituted benzoic acids on human leukemia and lymphoma cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Inflammation Model : In a murine model of colitis, a related compound demonstrated a marked reduction in inflammatory markers and improved histological scores compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory bowel diseases .

Data Tables

PropertyValue
Molecular FormulaC17H20N2O5
Molecular Weight332.35 g/mol
CAS Number866082-32-8
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces inflammation in models

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or esterification. For example:

  • Step 1 : React 4-hydroxy-3,5-dimethoxybenzoic acid with a methylating agent (e.g., methyl iodide) in the presence of a base (K₂CO₃ or NaH) to form the methyl ester .
  • Step 2 : Introduce the 2-amino-3-(methylamino)phenoxy group via coupling reactions, such as Mitsunobu conditions (using DIAD/TPP) or Ullmann-type couplings with Cu catalysts .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on aromatic substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, amino protons at δ 5.5–6.5 ppm). Compare to analogs like methyl 4-hydroxy-3,5-dimethoxybenzoate .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of methoxy groups).
  • Elemental Analysis : Validate C, H, N percentages (±0.3% error margin) .

Advanced: How can researchers resolve overlapping NMR signals caused by complex aromatic substitution?

Methodological Answer:

  • Higher-Field NMR : Use 400–600 MHz instruments to enhance resolution.
  • 2D Techniques :
    • COSY : Identify coupling between adjacent protons (e.g., methoxy and adjacent aromatic H).
    • HSQC : Correlate ¹H signals with ¹³C shifts (e.g., distinguishing methoxy vs. ester carbonyl carbons).
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation) .

Example : In analogs like 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid, unresolved C4/C6 signals were resolved using HSQC .

Advanced: How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic Testing :

    SolventPolarity IndexSolubility (mg/mL)Method (e.g., HPLC, UV-Vis)
    DMSO7.2>50UV-Vis (λ = 280 nm)
    Ethanol5.210–20Gravimetric analysis
    Chloroform4.1<5HPLC (C18 column)
  • Analysis : Correlate solubility with logP values (predicted via software like ChemAxon) and adjust solvent systems for crystallization .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2 ).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15+ minutes .

Advanced: How to optimize reaction yield when steric hindrance limits coupling efficiency?

Methodological Answer:

  • Catalyst Screening : Test Pd(0)/Cu(I) systems for Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/Xantphos).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
  • Protecting Groups : Temporarily protect amino groups with Boc or Fmoc to minimize side reactions .

Example : In the synthesis of 4-(benzyloxy)-3,5-dichlorobenzoic acid, steric hindrance was mitigated by using bulkier benzyl groups .

Advanced: What analytical strategies validate stability under varying pH/temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (25°C, 24 hr), then analyze via HPLC for decomposition products (e.g., free benzoic acid).
    • Thermal Stress : Heat at 60°C for 72 hr; monitor ester hydrolysis via FTIR (loss of C=O ester peak at ~1720 cm⁻¹).
      Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials (prevents light-induced decomposition).
  • Desiccant : Include silica gel packs to avoid hydrolysis from humidity.
  • Stability Check : Perform biannual HPLC purity tests (acceptance criteria: ≥95% purity) .

Advanced: How to investigate potential bioactivity using computational models?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., kinase enzymes).
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. amino groups) with activity using MOE or Schrödinger.
  • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

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